molecular formula C15H26O4 B021348 Fercoperol CAS No. 106533-43-1

Fercoperol

Cat. No.: B021348
CAS No.: 106533-43-1
M. Wt: 270.36 g/mol
InChI Key: LCMHLSWJALKJHQ-UHFFFAOYSA-N
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Description

Fercoperol is an unusual cyclic-endoperoxynerolidol derivative isolated from the plant Ferula communis subsp. communis This compound belongs to the class of terpenoids, which are known for their diverse biological activities and complex structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fercoperol involves the isolation of the compound from the roots of Ferula communis subsp. communis. The process typically includes extraction with organic solvents followed by chromatographic separation techniques to purify the compound . Specific reaction conditions and detailed synthetic routes are often proprietary or specific to research studies.

Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions: Fercoperol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as endoperoxides and terpenoid moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at reactive sites within the this compound structure, often facilitated by catalysts or specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced terpenoid compounds .

Scientific Research Applications

Fercoperol has several scientific research applications due to its unique structure and biological activities:

Mechanism of Action

The mechanism of action of Fercoperol involves its interaction with specific molecular targets and pathways. The compound’s endoperoxide moiety is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cytotoxic effects in target cells . Further research is needed to fully elucidate the molecular targets and pathways involved in this compound’s mechanism of action.

Comparison with Similar Compounds

Comparison: Fercoperol stands out due to its cyclic-endoperoxynerolidol structure, which is less common among terpenoids. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

2-[6-(5-ethenyl-5-methyloxolan-2-yl)-6-methyldioxan-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-6-14(4)9-7-12(17-14)15(5)10-8-11(18-19-15)13(2,3)16/h6,11-12,16H,1,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHLSWJALKJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C2(CCC(OO2)C(C)(C)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910027
Record name 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106533-43-1
Record name Fercoperol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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